

Application Notes and Protocols for Gold-198 in Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold-198 (198 Au), a radioisotope of gold, historically played a pioneering role in the development of sentinel lymph node (SLN) mapping techniques.[1][2] As a radiopharmaceutical, colloidal 198 Au was one of the first agents used to visualize lymphatic drainage pathways and identify the first lymph node(s) draining a primary tumor site.[1][3] The principle of SLN mapping is based on the interstitial injection of a radiolabeled colloid near the tumor. These particles are then transported by the lymphatic system to the sentinel node, where they are trapped, allowing for their detection using a gamma probe or camera.[4] While largely supplanted by Technetium-99m (99mTc)-based agents due to dosimetric concerns, the study of 198 Au provides valuable insights into the fundamental principles of radiocolloid-based lymphatic mapping.[5] These notes provide an overview of the characteristics of 198 Au and a representative protocol for its preparation and application in a research setting.

Data Presentation

Table 1: Physical and Radiopharmaceutical Properties of Gold-198



| Property | Value | Reference |
|---------------------------------|---------------------|-----------|
| Half-life | 2.7 days | [5] |
| Gamma Ray Energy | 412 keV | [5] |
| Beta Emission | Yes | [6] |
| Historical Particle Size | 9-15 nm | [5] |
| Absorbed Dose at Injection Site | High (13–27 Gy/MBq) | [5] |

Table 2: Comparative Overview of Radiotracers for SLN

Mapping

| Parameter | Gold-198 (198Au) Colloid | Technetium-99m (⁹⁹ mTc) Sulfur Colloid |
|---------------------------|---|---|
| Primary Use | Historical, largely replaced | Current clinical standard |
| Particle Size | ~9-15 nm | Variable (100-1000 nm, can be filtered) |
| Radiation Dose to Patient | Higher, due to beta emission and longer half-life | Lower |
| Imaging Characteristics | Higher energy gamma rays | Optimal gamma energy for modern cameras |
| Availability | Less common for this application | Widely available |

Experimental Protocols Preparation of Colloidal Gold-198 (198 Au)

Disclaimer: This protocol is a representative method based on the established citrate reduction technique for synthesizing gold nanoparticles and should be adapted and performed by personnel with appropriate training in handling radioactive materials and in a licensed facility.[7]



Materials:

- Gold-198 (198Au) in a soluble form (e.g., H198AuCl4)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
- Ultrapure, sterile water for injection
- Sterile, pyrogen-free glassware
- Heating mantle with magnetic stirring
- Sterile filtration unit (0.22 μm filter)
- Dose calibrator

Procedure:

- Preparation of Solutions:
 - Prepare a 1% (w/v) solution of trisodium citrate in ultrapure water and sterilize by filtration.
 - Dilute the H¹⁹⁸AuCl₄ solution with ultrapure water to a final concentration of 1 mM in a sterile reaction vessel.
- · Reduction of Gold-198:
 - Gently heat the H¹⁹⁸AuCl₄ solution to boiling while stirring continuously.
 - Rapidly add a calculated volume of the 1% trisodium citrate solution to the boiling gold solution. The volume of citrate will influence the final particle size.[8]
 - Continue heating and stirring. A color change from pale yellow to a ruby red indicates the formation of colloidal ¹⁹⁸Au nanoparticles.[9]
- Cooling and Stabilization:
 - Once the color change is complete and stable, remove the solution from the heat and continue stirring until it cools to room temperature.



· Quality Control:

- Particle Size Analysis: Determine the particle size distribution using dynamic light scattering (DLS) or transmission electron microscopy (TEM). The expected size for SLN mapping is in the range of 10-100 nm.[5]
- Radiochemical Purity: Assess the radiochemical purity using appropriate chromatographic techniques to ensure that the ¹⁹⁸Au is in the colloidal form.
- Sterility and Pyrogenicity: Perform standard tests to ensure the final product is sterile and pyrogen-free for in vivo use.
- Activity Measurement: Accurately measure the radioactivity of the final colloidal suspension using a dose calibrator.

Sentinel Lymph Node Mapping Procedure (Research Model)

Disclaimer: This is a generalized protocol for preclinical research and should be adapted based on the specific animal model and institutional guidelines.

Materials:

- Prepared sterile colloidal Gold-198 (198Au)
- Syringes (1 mL) with fine-gauge needles (e.g., 27-30G)
- Gamma camera or a handheld gamma probe
- Anesthetized animal model

Procedure:

- Dose Preparation:
 - Withdraw the desired activity of the colloidal ¹⁹⁸Au suspension into a syringe. The exact
 activity will depend on the animal model and imaging system but would historically be in
 the range of microcuries to a few millicuries.

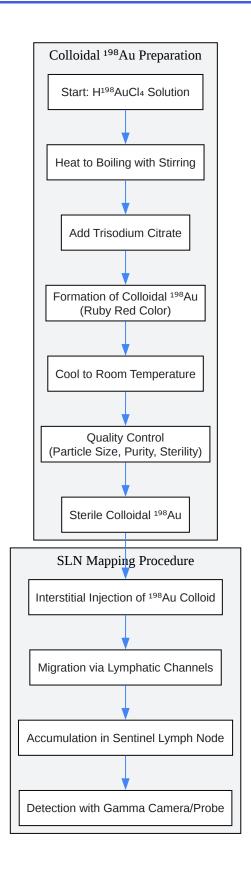


• Injection:

- Under anesthesia, inject the colloidal ¹⁹⁸Au interstitially (intradermally or subcutaneously) around the area of interest (e.g., a tumor model). The injection volume should be small (typically 0.1-0.5 mL) to avoid disruption of lymphatic flow.[10]
- Lymphoscintigraphy:
 - At predetermined time points post-injection (e.g., 15, 30, 60 minutes), perform imaging using a gamma camera equipped with a high-energy collimator suitable for the 412 keV photons of ¹⁹⁸Au.
 - Acquire static or dynamic images to visualize the lymphatic channels and the accumulation of the radiotracer in the SLN(s).
- Intraoperative Detection (if applicable):
 - If the protocol involves surgical removal of the SLN, a handheld gamma probe can be used to localize the node with the highest radioactivity count.

Visualizations





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Caption: Experimental workflow for 198Au SLN mapping.





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Caption: Logical flow of 198 Au colloid in SLN mapping.

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